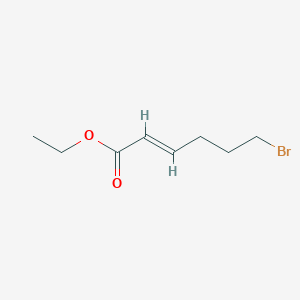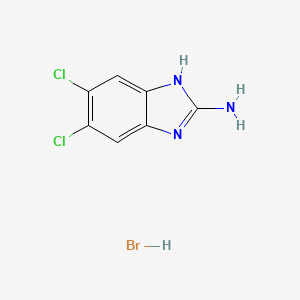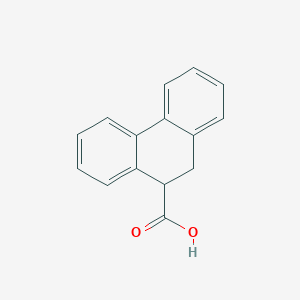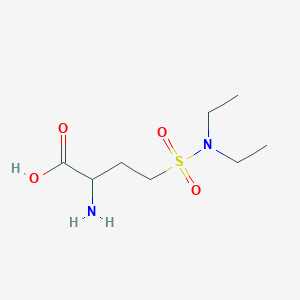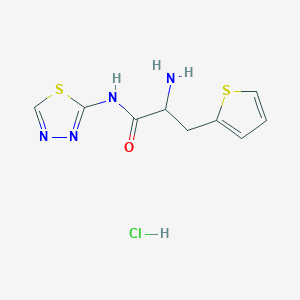
2-Thiophenepropanamide,3,4-thiadiazol-2-yl-, monohydrochloride, (+-)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-N-(1,3,4-thiadiazol-2-yl)-3-thiophen-2-yl-propanamide is a heterocyclic compound that contains both thiadiazole and thiophene rings. These structures are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(1,3,4-thiadiazol-2-yl)-3-thiophen-2-yl-propanamide typically involves the formation of the thiadiazole ring followed by the introduction of the thiophene moiety. One common method involves the reaction of thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions to form the thiadiazole ring. This intermediate can then be reacted with a thiophene derivative to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
化学反応の分析
Types of Reactions
2-amino-N-(1,3,4-thiadiazol-2-yl)-3-thiophen-2-yl-propanamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2-amino-N-(1,3,4-thiadiazol-2-yl)-3-thiophen-2-yl-propanamide depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to the suppression of cancer cell growth or the reduction of inflammation.
類似化合物との比較
Similar Compounds
- 2-amino-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide
- 2-amino-1,3,4-thiadiazole derivatives
Uniqueness
2-amino-N-(1,3,4-thiadiazol-2-yl)-3-thiophen-2-yl-propanamide is unique due to the presence of both thiadiazole and thiophene rings, which confer distinct electronic and steric properties. This dual-ring structure can enhance its binding affinity and specificity for certain biological targets, making it a valuable compound in drug discovery and development.
特性
CAS番号 |
85369-16-0 |
|---|---|
分子式 |
C9H11ClN4OS2 |
分子量 |
290.8 g/mol |
IUPAC名 |
2-amino-N-(1,3,4-thiadiazol-2-yl)-3-thiophen-2-ylpropanamide;hydrochloride |
InChI |
InChI=1S/C9H10N4OS2.ClH/c10-7(4-6-2-1-3-15-6)8(14)12-9-13-11-5-16-9;/h1-3,5,7H,4,10H2,(H,12,13,14);1H |
InChIキー |
FGUAJEOLYQXPNU-UHFFFAOYSA-N |
正規SMILES |
C1=CSC(=C1)CC(C(=O)NC2=NN=CS2)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-((2-[(3-Chlorobenzoyl)oxy]ethyl)sulfonyl)pyridinium-1-olate](/img/structure/B14018298.png)
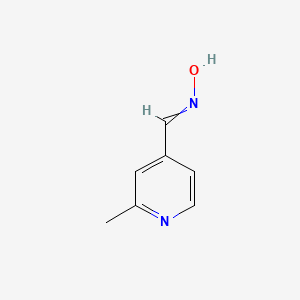
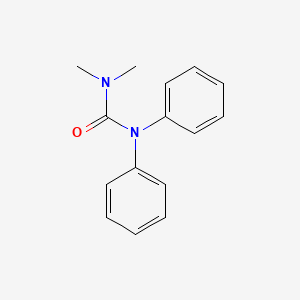
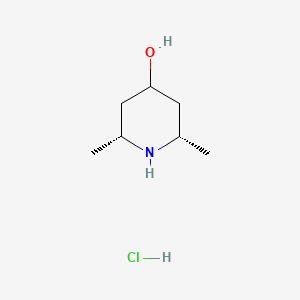

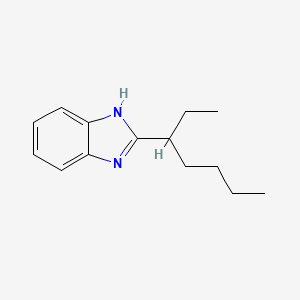
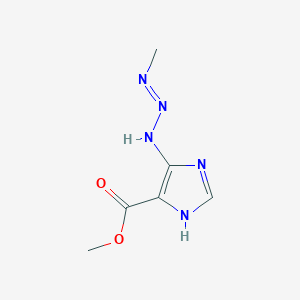

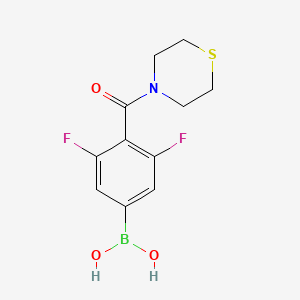
![Acetamide, N-[2-(2,5-diaminophenoxy)ethyl]-](/img/structure/B14018336.png)
